molecular formula C36H32O4 B035010 (+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane CAS No. 109306-21-0

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane

Cat. No. B035010
CAS RN: 109306-21-0
M. Wt: 528.6 g/mol
InChI Key: QVQMFUMIQACODH-CZNDPXEESA-N
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Description

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane is a chemical compound with the molecular formula C36H32O4 and a molecular weight of 528.65 . It appears as a white to orange to green powder or crystal .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple phenyl groups and a dioxolane ring . The compound has a chiral center, which means it can exist in different enantiomeric forms .

It has a melting point of 118.0 to 122.0 °C . The specific rotation [a]20/D is +81.0 to +89.0 deg (C=1, CHCL3) .

Scientific Research Applications

Synthesis of Imidazoles

Imidazoles are crucial heterocycles in functional molecules used in various applications. The compound can be involved in the regiocontrolled synthesis of substituted imidazoles, which are key components in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Biological Potential of Indole Derivatives

Indole derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The compound can be used to synthesize indole derivatives, which have significant therapeutic potential and are a part of many synthetic drug molecules .

Antioxidant Activity

The compound may be used to synthesize derivatives that possess antioxidant properties. These derivatives can be evaluated for their efficacy in scavenging free radicals, which is essential in preventing oxidative stress-related diseases .

Chiral Induction in Asymmetric Synthesis

Chiral phosphite-type ligands based on the compound are used in palladium-catalyzed enantioselective alkylation. These ligands can achieve high enantiomeric excesses, making them valuable for producing chiral molecules in medicinal chemistry .

Organic Synthesis

The compound serves as a precursor in organic synthesis, particularly in the preparation of other complex molecules. Its structural features allow for the introduction of chirality and complexity in synthetic pathways .

Asymmetric Catalysis

TADDOLs (Tetraaryl-1,3-dioxolane-4,5-dimethanols), which are related to the compound, are used in asymmetric synthesis. They function as chiral reagents, Lewis acid mediators, and catalysts in hydrogenation and stereoregular metathesis polymerization .

properties

IUPAC Name

[(4R,5R)-5-[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolan-4-yl]-diphenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32O4/c1-34(27-17-7-2-8-18-27)39-32(35(37,28-19-9-3-10-20-28)29-21-11-4-12-22-29)33(40-34)36(38,30-23-13-5-14-24-30)31-25-15-6-16-26-31/h2-26,32-33,37-38H,1H3/t32-,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQMFUMIQACODH-CZNDPXEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane

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